Cas no 425403-42-5 (propan-2-yl 2-5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl-4,4,4-trifluoro-3-oxobutanoate)

Propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a specialized chemical compound featuring a multifunctional structure with a sulfonamide linkage, a hydroxylphenyl group, and a trifluoromethyl ketone moiety. Its unique design combines electrophilic and nucleophilic reactivity, making it valuable for synthetic applications, particularly in the development of pharmacologically active intermediates. The presence of the chloro-nitrobenzenesulfonamide group enhances its potential as a precursor in medicinal chemistry, while the trifluoromethyl ketone segment offers metabolic stability and bioactivity. This compound is suited for research in selective organic transformations and drug discovery, where precise functional group interactions are critical. Its structural complexity allows for tailored modifications in advanced synthetic pathways.
propan-2-yl 2-5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl-4,4,4-trifluoro-3-oxobutanoate structure
425403-42-5 structure
商品名:propan-2-yl 2-5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl-4,4,4-trifluoro-3-oxobutanoate
CAS番号:425403-42-5
MF:C19H16ClF3N2O8S
メガワット:524.852153778076
CID:6382158
PubChem ID:2888366

propan-2-yl 2-5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl-4,4,4-trifluoro-3-oxobutanoate 化学的及び物理的性質

名前と識別子

    • propan-2-yl 2-5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl-4,4,4-trifluoro-3-oxobutanoate
    • isopropyl 2-(5-((4-chloro-3-nitrophenyl)sulfonamido)-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate
    • Benzeneacetic acid, 5-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxy-α-(2,2,2-trifluoroacetyl)-, 1-methylethyl ester
    • F0808-0214
    • 425403-42-5
    • propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
    • isopropyl 2-(5-(4-chloro-3-nitrophenylsulfonamido)-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate
    • propan-2-yl 2-[5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
    • AKOS024600288
    • インチ: 1S/C19H16ClF3N2O8S/c1-9(2)33-18(28)16(17(27)19(21,22)23)12-7-10(3-6-15(12)26)24-34(31,32)11-4-5-13(20)14(8-11)25(29)30/h3-9,16,24,26H,1-2H3
    • InChIKey: YZAUWVNWSVWUBX-UHFFFAOYSA-N
    • ほほえんだ: C(OC(C)C)(=O)C(C1=CC(NS(C2=CC=C(Cl)C([N+]([O-])=O)=C2)(=O)=O)=CC=C1O)C(=O)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 524.0267988g/mol
  • どういたいしつりょう: 524.0267988g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 12
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 874
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 164Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 密度みつど: 1.570±0.06 g/cm3(Predicted)
  • ふってん: 600.8±65.0 °C(Predicted)
  • 酸性度係数(pKa): 7.01±0.50(Predicted)

propan-2-yl 2-5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl-4,4,4-trifluoro-3-oxobutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0808-0214-1mg
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
425403-42-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0808-0214-50mg
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
425403-42-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0808-0214-75mg
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
425403-42-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0808-0214-100mg
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
425403-42-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0808-0214-20μmol
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
425403-42-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0808-0214-10mg
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
425403-42-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0808-0214-10μmol
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
425403-42-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0808-0214-20mg
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
425403-42-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0808-0214-30mg
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
425403-42-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0808-0214-40mg
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
425403-42-5 90%+
40mg
$140.0 2023-05-17

propan-2-yl 2-5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl-4,4,4-trifluoro-3-oxobutanoate 関連文献

propan-2-yl 2-5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl-4,4,4-trifluoro-3-oxobutanoateに関する追加情報

Propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate

Propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with the CAS number 425403-42-5. This compound is notable for its intricate structure, which includes a propan-2-yl group attached to a butanoate moiety that is further substituted with a hydroxyl group and a sulfonamide derivative. The presence of multiple functional groups, such as the sulfonamide and trifluoromethyl groups, suggests potential applications in various chemical and pharmaceutical industries.

The compound's structure is characterized by a central phenyl ring substituted with hydroxyl and sulfonamide groups. The sulfonamide group, specifically the 4-chloro-3-nitrobenzenesulfonamido moiety, adds significant electronic and steric effects to the molecule. This substitution pattern is often associated with enhanced bioavailability and stability in biological systems, making it a promising candidate for drug development. Recent studies have highlighted the importance of such substitutions in modulating pharmacokinetic properties and improving therapeutic efficacy.

The trifluoromethyl group attached to the butanoate moiety contributes to the compound's lipophilicity and metabolic stability. Fluorinated compounds are increasingly being explored in medicinal chemistry due to their unique physicochemical properties and ability to enhance drug-like qualities such as solubility and permeability. This compound's trifluoromethyl substitution aligns with current trends in drug design aimed at optimizing these parameters.

From a synthetic perspective, the construction of this compound involves multi-step reactions that likely include nucleophilic substitutions, condensations, and fluorination processes. The synthesis of such complex molecules often requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods and green chemistry have provided new avenues for synthesizing similar compounds with improved efficiency and sustainability.

In terms of applications, this compound may find utility in various fields such as agrochemicals, materials science, or as an intermediate in pharmaceutical synthesis. Its unique combination of functional groups makes it versatile for further chemical transformations or as a building block for more complex structures. For instance, the hydroxyl group could serve as a site for further functionalization, enabling the creation of derivatives with tailored properties.

Recent research has emphasized the role of sulfonamides in modulating enzyme activity and receptor binding affinity. Given its sulfonamide moiety, this compound could potentially act as an inhibitor or activator of specific biological targets. Preclinical studies would be necessary to evaluate its pharmacological profile and determine its suitability for therapeutic use.

In conclusion, Propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate represents an intriguing molecule with diverse potential applications. Its structure combines several functional groups that confer desirable chemical and biological properties, making it a valuable addition to the arsenal of compounds available for research and development.

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